1-(3-ethyl-6-quinoxalinyl)Ethanone
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Overview
Description
1-(3-Ethyl-6-quinoxalinyl)Ethanone is a heterocyclic organic compound with the molecular formula C12H12N2O. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with α-diketones under acidic conditions. This reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring . Another method involves the cyclization of o-phenylenediamine with α-haloketones or α-haloesters .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can yield dihydroquinoxalines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, or sulfonated quinoxalines.
Scientific Research Applications
1-(3-Ethyl-6-quinoxalinyl)Ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-6-quinoxalinyl)Ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in chemical and industrial applications .
Comparison with Similar Compounds
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 1-(4-Quinolinyl)ethanone
- 2-Acetylpyrrole
- 3′-Methoxyacetophenone
Comparison: 1-(3-Ethyl-6-quinoxalinyl)Ethanone is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(3-ethylquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-3-10-7-13-11-5-4-9(8(2)15)6-12(11)14-10/h4-7H,3H2,1-2H3 |
InChI Key |
SDHJDVLCAJHWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C=CC(=CC2=N1)C(=O)C |
Origin of Product |
United States |
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